molecular formula C7H9NaO6S B046843 2-Formylbenzenesulfonic acid CAS No. 91-25-8

2-Formylbenzenesulfonic acid

Cat. No.: B046843
CAS No.: 91-25-8
M. Wt: 244.2 g/mol
InChI Key: SHHKMWMIKILKQW-UHFFFAOYSA-N
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Description

2-Formylbenzenesulfonic acid, also known as benzaldehyde-2-sulfonic acid, is an organic compound with the molecular formula C7H6O4S. It is a derivative of benzaldehyde where a sulfonic acid group is attached to the benzene ring at the ortho position relative to the formyl group. This compound is known for its solubility in water and its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylbenzenesulfonic acid can be synthesized through the sulfonation of benzaldehyde. The process typically involves the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the ortho position .

Industrial Production Methods: Industrial production of this compound often involves the use of o-chlorobenzaldehyde as the starting material. This compound is sulfonated using sodium sulfite in the presence of a catalyst such as potassium iodide. The reaction is carried out in an aqueous medium, and the product is isolated and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Formylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Formylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formylbenzenesulfonic acid involves its ability to participate in various chemical reactions due to the presence of both the formyl and sulfonic acid groups. The formyl group can undergo nucleophilic addition reactions, while the sulfonic acid group can participate in electrophilic aromatic substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Formylbenzenesulfonic acid is unique due to the ortho positioning of the formyl and sulfonic acid groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions and reactions that are not possible with the para or meta isomers .

Properties

IUPAC Name

2-formylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKMWMIKILKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046983
Record name 2-Formylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-25-8
Record name 2-Formylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylbenzenesulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-formyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Formylbenzenesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-formylbenzenesulphonate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.867
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Record name 2-FORMYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6N0M32U65
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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